Methyl 2-(4-benzamidophenoxy)benzoate
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Overview
Description
Methyl 2-(4-benzamidophenoxy)benzoate is an organic compound with the molecular formula C21H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a benzamido group attached to a phenoxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzamidophenoxy)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzamidobenzoic acid. This intermediate is then reacted with 2-hydroxybenzoic acid methyl ester in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include methanol, benzoic acid derivatives, and acid catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzamidophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Methyl 2-(4-benzamidophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzamidophenoxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure.
Methyl 4-methoxybenzoate: Similar ester with a methoxy group instead of a benzamido group.
Methyl 2-formyl benzoate: Contains a formyl group, used in organic synthesis.
Uniqueness
Methyl 2-(4-benzamidophenoxy)benzoate is unique due to the presence of both benzamido and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(4-benzamidophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)18-9-5-6-10-19(18)26-17-13-11-16(12-14-17)22-20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBFOZZJPNYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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